
1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester typically involves the esterification of phthalic anhydride with the appropriate alcohols. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme can be represented as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The process involves the following steps:
Mixing: The reactants are mixed in the appropriate stoichiometric ratios.
Heating: The mixture is heated to the desired temperature to initiate the esterification reaction.
Catalysis: An acid catalyst is added to accelerate the reaction.
Separation: The product is separated from the reaction mixture using techniques such as distillation or extraction.
Purification: The crude product is purified to remove any impurities or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding phthalic acid and alcohols.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat
Transesterification: Alcohols, acid or base catalyst, heat
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products Formed
Hydrolysis: Phthalic acid, 2-(2-methoxy-2-oxoethyl)hexanol, methanol
Transesterification: Various esters depending on the alcohol used
Oxidation: Phthalic acid derivatives
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Employed in the manufacturing of various consumer products, including toys, medical devices, and packaging materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester involves its interaction with cellular components and enzymes. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The molecular targets and pathways involved include:
Hormone Receptors: Binding to estrogen and androgen receptors, leading to altered hormonal signaling.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
1,2-Benzenedicarboxylic acid, 2-(2-methoxy-2-oxoethyl)hexyl methyl ester can be compared with other phthalate esters, such as:
1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl methyl ester: Similar structure but with an ethoxy group instead of a methoxy group.
1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl ethyl ester: Similar structure but with an ethyl group instead of a hexyl group.
1,2-Benzenedicarboxylic acid, dihexyl ester: Contains two hexyl groups instead of one hexyl and one methoxy group.
These compounds share similar chemical properties but differ in their specific applications and effects due to variations in their molecular structures.
Properties
CAS No. |
76644-65-0 |
|---|---|
Molecular Formula |
C18H24O6 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-O-[2-(2-methoxy-2-oxoethyl)hexyl] 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H24O6/c1-4-5-8-13(11-16(19)22-2)12-24-18(21)15-10-7-6-9-14(15)17(20)23-3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3 |
InChI Key |
MQDZUKNHDIVRIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)OC)COC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


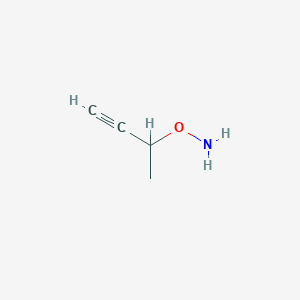
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
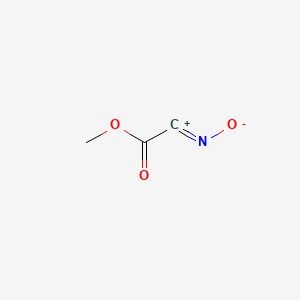

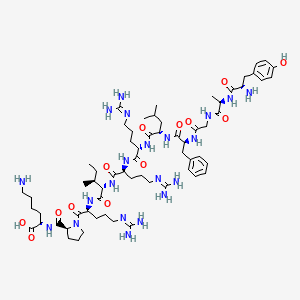


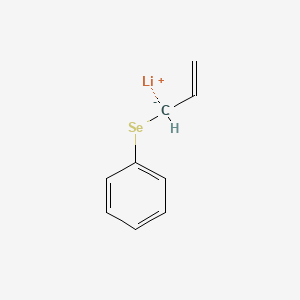
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
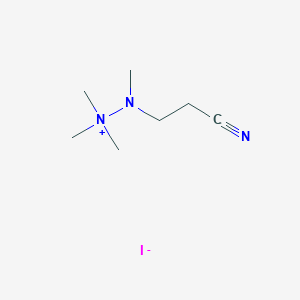
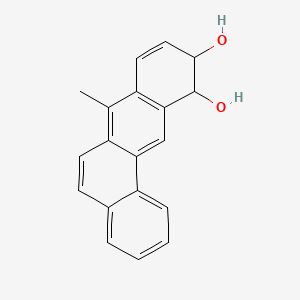

methanone](/img/structure/B14440711.png)
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
